1-Methyl-3-n-octylimidazolium Hexafluorophosphate
CAS No.: 304680-36-2
Cat. No.: VC20746475
Molecular Formula: C12H23F6N2P
Molecular Weight: 340.29 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 304680-36-2 |
---|---|
Molecular Formula | C12H23F6N2P |
Molecular Weight | 340.29 g/mol |
IUPAC Name | 1-methyl-3-octylimidazol-1-ium;hexafluorophosphate |
Standard InChI | InChI=1S/C12H23N2.F6P/c1-3-4-5-6-7-8-9-14-11-10-13(2)12-14;1-7(2,3,4,5)6/h10-12H,3-9H2,1-2H3;/q+1;-1 |
Standard InChI Key | GRCIJNHHTXBJAK-UHFFFAOYSA-N |
SMILES | CCCCCCCCN1C=C[N+](=C1)C.F[P-](F)(F)(F)(F)F |
Canonical SMILES | CCCCCCCCN1C=C[N+](=C1)C.F[P-](F)(F)(F)(F)F |
Chemical Identity and Fundamental Properties
1-Methyl-3-n-octylimidazolium hexafluorophosphate, also known as OMIM PF6, is an imidazolium-based ionic liquid with distinctive physicochemical characteristics. The compound consists of an imidazolium cation with a methyl group at position 1 and an n-octyl chain at position 3, paired with a hexafluorophosphate anion. This structure contributes to its classification as a room-temperature ionic liquid (RTIL), a salt that remains liquid at ambient temperatures.
The compound has a well-defined chemical identity with CAS Number 304680-36-2 and molecular formula C12H23F6N2P . Its molecular weight is 340.29 g/mol, making it a medium-sized organic salt . As part of the imidazolium family of ionic liquids, it shares structural similarities with related compounds like 1-Butyl-3-methylimidazolium hexafluorophosphate (BMIM-PF6), though with the distinction of having a longer alkyl chain that affects its physical properties.
The presence of the hexafluorophosphate anion confers specific properties to the compound, particularly influencing its hydrophobicity and stability. This anion choice is significant in determining the compound's applicability in various research and industrial processes, particularly where water sensitivity is a concern.
Physical Properties
The physical characteristics of 1-Methyl-3-n-octylimidazolium hexafluorophosphate are critical to understanding its behavior in various applications. It exists as a clear to light yellow liquid at standard conditions . The compound possesses a remarkable low melting point of -82°C, which contributes to its status as a room-temperature ionic liquid and extends its usable temperature range significantly .
Table 1: Physical Properties of 1-Methyl-3-n-octylimidazolium Hexafluorophosphate
Property | Value | Source |
---|---|---|
Physical state | Clear to light yellow liquid | |
Molecular weight | 340.29 g/mol | |
Density | 1.23-1.24 g/cm³ (20°C) | |
Melting point | -82°C | |
Specific gravity (20/20) | 1.24 | |
Water solubility | Insoluble |
The density of the compound ranges between 1.23-1.24 g/cm³ at 20°C, which is relatively high compared to conventional organic solvents . This property affects its mixing behavior with other substances and its application in biphasic systems. The compound is hygroscopic, meaning it readily absorbs moisture from the air, a characteristic that necessitates special handling procedures in experimental and industrial settings .
Synthesis and Preparation Methods
The synthesis of 1-Methyl-3-n-octylimidazolium hexafluorophosphate typically follows a two-step process similar to that used for related imidazolium-based ionic liquids. While the search results don't provide detailed synthesis information specifically for this compound, the preparation likely parallels the methods used for similar compounds like BMIM-PF6.
The first step generally involves the alkylation of 1-methylimidazole with 1-chlorooctane or 1-bromooctane to form the corresponding halide salt. Following this, a metathesis reaction with potassium hexafluorophosphate yields the desired hexafluorophosphate salt . This synthesis approach is widely employed for imidazolium-based ionic liquids and can be adapted to produce 1-Methyl-3-n-octylimidazolium hexafluorophosphate with high purity.
The compound is commercially available with purities exceeding 98% (by HPLC, total nitrogen), making it accessible for research and industrial applications without the need for in-house synthesis . Commercial preparations often employ purification steps to ensure the absence of halide impurities, which can significantly impact the compound's electrochemical properties and performance in various applications.
The synthesis methodology can be modified to alter the anion or cation structures, allowing for fine-tuning of the resulting ionic liquid's properties for specific applications. This adaptability has contributed to the development of a diverse range of task-specific ionic liquids based on the imidazolium scaffold.
Applications in Scientific Research and Industry
1-Methyl-3-n-octylimidazolium hexafluorophosphate demonstrates remarkable versatility across multiple scientific and industrial domains. Its unique combination of properties—including low volatility, thermal stability, and ionic conductivity—enables applications spanning from electrochemistry to biotechnology.
Electrochemical Applications
The compound serves as an effective electrolyte in electrochemical cells, enhancing energy storage and conversion efficiency . In batteries and supercapacitors, it provides a non-volatile, thermally stable medium for ion transport. The wide electrochemical window of 1-Methyl-3-n-octylimidazolium hexafluorophosphate, a characteristic property of many ionic liquids with the hexafluorophosphate anion, allows for electrochemical processes at potentials where conventional electrolytes would decompose.
Researchers have leveraged these properties to develop advanced electrochemical systems with improved performance characteristics, including enhanced safety profiles compared to systems using conventional volatile organic electrolytes. The compound's ability to function both as a solvent and an electrolyte simplifies cell design while potentially improving energy density and cycle life.
Green Chemistry Applications
As a component of the expanding toolkit for green chemistry, 1-Methyl-3-n-octylimidazolium hexafluorophosphate acts as an alternative solvent for various chemical reactions . Its negligible vapor pressure virtually eliminates solvent emissions, addressing a significant environmental concern associated with conventional volatile organic solvents.
The compound creates reaction environments that can enhance selectivity, yield, and reaction rates for numerous organic transformations. Its ability to dissolve both polar and non-polar substances facilitates reactions between compounds with different solubility profiles. Additionally, the ionic liquid can be recovered and reused, further contributing to more sustainable chemical processes.
Biotechnology Applications
In biotechnology, 1-Methyl-3-n-octylimidazolium hexafluorophosphate serves important roles in the extraction and purification of biomolecules . Its application in this field capitalizes on its ability to create biphasic systems with aqueous solutions, allowing for efficient separation of target molecules.
The compound has been employed to improve yield and purity in pharmaceutical and biopharmaceutical applications. Its selective solubilization properties enable the extraction of specific compounds from complex biological matrices. The non-denaturing properties of many ionic liquids, potentially including this compound, also make them valuable for maintaining the structure and function of proteins during purification processes.
Material Science Applications
Researchers have utilized this compound in the development of advanced materials, including nanocomposites and conductive polymers, due to its ability to function as both a reaction medium and a structural component . The ionic liquid can act as a template for the synthesis of materials with controlled morphology and properties.
In polymer science, 1-Methyl-3-n-octylimidazolium hexafluorophosphate has been investigated as a plasticizer and as a component in polymer electrolytes. The incorporation of the ionic liquid into polymer matrices can enhance ionic conductivity while maintaining mechanical stability, properties highly desirable for applications in flexible electronics and energy storage devices.
Separation Technologies
The compound demonstrates effectiveness in liquid-liquid extraction processes, aiding in the separation of complex mixtures in chemical manufacturing and environmental remediation . Its selective solubilization properties allow for the targeted extraction of specific compounds from mixed streams.
In analytical chemistry, the compound has potential applications as a stationary phase in chromatography and as an extraction medium for sample preparation. Its thermal stability and low volatility make it particularly suitable for high-temperature separation processes where conventional solvents would evaporate.
Hazard Type | Description | Precautionary Measures |
---|---|---|
Skin contact | Causes irritation | Wear protective gloves; wash with plenty of water if contact occurs |
Eye contact | Causes serious irritation | Use protective eyewear; rinse cautiously with water for several minutes if contact occurs |
Inhalation | May cause respiratory irritation | Use adequate ventilation; do not breathe dust or mist |
Reactivity | Hygroscopic; incompatible with strong oxidizing agents | Protect from moisture; store away from incompatible materials |
The compound is hygroscopic and should be protected from exposure to moist air or water . It should be stored away from strong oxidizing agents, with which it may react unfavorably. Under normal conditions, the compound is stable, though its long-term storage should account for its moisture sensitivity.
For disposal considerations, 1-Methyl-3-n-octylimidazolium hexafluorophosphate should be handled according to local regulations for chemical waste. The potential environmental impact of ionic liquids continues to be an area of research, with considerations regarding their biodegradability and potential accumulation in the environment.
Comparative Analysis with Related Ionic Liquids
The properties and applications of 1-Methyl-3-n-octylimidazolium hexafluorophosphate can be better understood by comparing it with related ionic liquids, particularly those with different alkyl chain lengths or anions. Such comparisons highlight the effects of structural variations on physicochemical properties and application suitability.
Compared to 1-Butyl-3-methylimidazolium hexafluorophosphate (BMIM-PF6), which has a shorter alkyl chain, 1-Methyl-3-n-octylimidazolium hexafluorophosphate typically exhibits greater hydrophobicity and lower viscosity . These differences affect solubility profiles, diffusion rates, and interfacial behaviors in various applications.
The choice of hexafluorophosphate as the anion confers specific properties to the compound, particularly regarding water stability. While providing good electrochemical stability, hexafluorophosphate anions can slowly hydrolyze in the presence of water, potentially releasing hydrogen fluoride. This characteristic contrasts with other common anions like tetrafluoroborate or bis(trifluoromethylsulfonyl)imide, which may offer different stability profiles.
The imidazolium cation core, common to many ionic liquids including this compound, provides aromatic character and the potential for π-π interactions. These properties influence solubility behavior and interactions with aromatic compounds, distinguishing imidazolium-based ionic liquids from those with aliphatic cations such as ammonium or phosphonium.
Understanding these structure-property relationships allows researchers to select the most appropriate ionic liquid for specific applications, with 1-Methyl-3-n-octylimidazolium hexafluorophosphate offering a particular balance of properties suited to its typical applications.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume